molecular formula C8H5BrF3I B2887422 4-Iodo-3-(trifluoromethyl)benzyl bromide CAS No. 1261457-09-3

4-Iodo-3-(trifluoromethyl)benzyl bromide

Cat. No. B2887422
CAS RN: 1261457-09-3
M. Wt: 364.932
InChI Key: AYNNJOHLKJZYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1261457-09-3 . It has a molecular weight of 364.93 . The IUPAC name for this compound is 4-(bromomethyl)-1-iodo-2-(trifluoromethyl)benzene . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that trifluoromethyl benzyl compounds can be used in various chemical reactions to produce different derivatives .


Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a molecular weight of 364.93 .

Scientific Research Applications

Hypervalent Iodine(III) Reagents in Radical Chemistry

Hypervalent iodine(III) compounds, including derivatives similar to 4-Iodo-3-(trifluoromethyl)benzyl bromide, are crucial for their dual reactivity in ionic and radical processes. These reagents enable efficient construction of various chemical bonds, such as C–CF3, and are pivotal in generating radicals for alkane C–H functionalization. Their application spans from generating trifluoromethyl radicals to aryl radicals, showcasing versatility in synthesizing perfluoroalkylated compounds and facilitating arylation reactions. This radical generation technique emphasizes clean and efficient methodologies for introducing fluorinated groups into molecules (Wang & Studer, 2017).

Trifluoromethylation of Aryl Halides

The compound's role extends to facilitating trifluoromethylation reactions, where fluoroform-derived reagents demonstrate high reactivity towards aryl and heteroaryl halides. Such transformations are critical for producing benzotrifluorides and various fluorinated heterocycles, underscoring the chemical's utility in modifying electronic properties of aromatic compounds for potential applications in drug discovery and material science (Lishchynskyi et al., 2013).

Palladium-catalyzed Trifluoroethylation

Another significant application is in palladium-catalyzed trifluoroethylation, where the compound contributes to introducing trifluoroethyl groups into organic molecules. This reaction highlights the compound's utility in synthesizing fluorinated arenes, a crucial modification in pharmaceutical chemistry that can dramatically alter the biological activity of molecules (Zhao & Hu, 2012).

Recyclable Organic Iodine Reagents

Furthermore, derivatives of this compound have been explored as recyclable organic iodine reagents. These compounds facilitate various oxidative transformations, including rearrangements and oxidations, highlighting the environmental benefits of using recyclable catalysts in chemical synthesis (Moroda & Togo, 2006).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-1-iodo-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNNJOHLKJZYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.